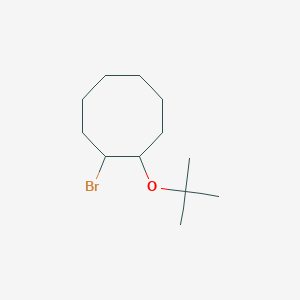

1-Bromo-2-(tert-butoxy)cyclooctane

Description

1-Bromo-2-(tert-butoxy)cyclooctane is a substituted cyclooctane derivative featuring a bromine atom at the 1-position and a bulky tert-butoxy group (-O-t-Bu) at the 2-position. The cyclooctane ring provides a medium-sized alicyclic framework, balancing strain and conformational flexibility. This compound is of interest in organic synthesis, particularly in studies involving steric effects, ring-opening reactions, or catalytic transformations of cycloalkanes .

Properties

Molecular Formula |

C12H23BrO |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclooctane |

InChI |

InChI=1S/C12H23BrO/c1-12(2,3)14-11-9-7-5-4-6-8-10(11)13/h10-11H,4-9H2,1-3H3 |

InChI Key |

RQSVPTAKWBOYJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CCCCCCC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxy)cyclooctane can be synthesized through the bromination of 2-(tert-butoxy)cyclooctane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(tert-butoxy)cyclooctane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.

Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar solvents.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

Nucleophilic Substitution: Corresponding substituted cyclooctane derivatives.

Elimination Reactions: Cyclooctenes.

Oxidation: Oxidized derivatives of the tert-butoxy group.

Scientific Research Applications

1-Bromo-2-(tert-butoxy)cyclooctane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

Chemical Biology: Employed in the study of biological systems and mechanisms involving brominated compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclooctane in chemical reactions involves the reactivity of the bromine atom and the tert-butoxy group. The bromine atom acts as a leaving group in nucleophilic substitution and elimination reactions, while the tert-butoxy group can participate in oxidation-reduction processes. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-bromo-2-(tert-butoxy)cyclooctane with structurally related compounds:

| Compound Name | Molecular Formula | Ring Size | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₁BrO | 8 | Br (C1), -O-t-Bu (C2) | 261.20 | Moderate ring strain, high steric bulk |

| 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane | C₉H₁₄Br₃F | 8 | Br (C1), -CBr₂F (C2) | 380.92 | High halogen density, enhanced electrophilicity |

| 1-Bromo-2-fluorocyclopentane | C₅H₈BrF | 5 | Br (C1), F (C2) | 167.02 | High ring strain, polar substituents |

| 1-Bromo-2-(tert-butoxy)benzene | C₁₀H₁₃BrO | 6 (aromatic) | Br (C1), -O-t-Bu (C2) | 229.11 | Aromatic ring, conjugation effects |

Key Observations :

- Ring Size Effects : Cyclooctane derivatives exhibit lower ring strain compared to cyclopentane analogs (e.g., 1-bromo-2-fluorocyclopentane), enabling greater stability under thermal or catalytic conditions .

- Substituent Impact : The tert-butoxy group in this compound imposes steric hindrance comparable to its aromatic counterpart (1-bromo-2-(tert-butoxy)benzene), but the alicyclic ring lacks conjugation, reducing electronic effects .

- Halogen Diversity: 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane’s trifunctional halogenation enhances electrophilicity, making it more reactive in substitution reactions than the monobrominated target compound .

Reactivity and Catalytic Behavior

Cyclooctane derivatives generally demonstrate higher reactivity in oxidation reactions compared to smaller cycloalkanes. For instance, in molybdenum-catalyzed oxidations with molecular oxygen, cyclooctane yields 29.6% ketone and 15.5% alcohol , outperforming cyclohexane (5.2% ketone) and cyclopentane (2.9% ketone) . While direct data on this compound’s oxidation is unavailable, the tert-butoxy group’s electron-donating nature may moderate reactivity compared to unsubstituted cyclooctane.

Comparison of Oxidation Yields :

| Substrate | Ketone Yield (%) | Alcohol Yield (%) | Total Turnover Number (TON) |

|---|---|---|---|

| Cyclooctane | 29.6 | 15.5 | 16,912 |

| Cyclohexane | 5.2 | 2.2 | 2,780 |

| Cyclopentane | 2.9 | 0.8 | 1,390 |

Notable Trends:

- Cyclooctane’s larger ring size facilitates higher oxidation efficiency due to reduced strain and enhanced intermediate stabilization .

- Bromine substituents (as in this compound) may redirect reactivity toward halogen-specific pathways (e.g., elimination) rather than oxidation.

Steric and Electronic Effects

- This contrasts with 1-bromo-2-fluorocyclopentane, where smaller substituents allow faster kinetics despite higher ring strain .

- Electronic Modulation: Bromine’s electronegativity increases the C-Br bond polarity, favoring nucleophilic attack. However, the tert-butoxy group’s electron-donating effect may counteract this, complicating reaction pathways compared to non-oxygenated analogs like 1-bromo-2-[dibromo(fluoro)methyl]cyclooctane .

Biological Activity

Chemical Structure and Properties

1-Bromo-2-(tert-butoxy)cyclooctane has the following chemical characteristics:

- Molecular Formula: C11H19BrO

- Molecular Weight: 251.18 g/mol

- IUPAC Name: 1-bromo-2-tert-butoxycyclooctane

This compound features a bromine atom and a tert-butoxy group attached to a cyclooctane ring, which influences its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The presence of the bromine atom suggests potential for electrophilic substitution reactions, which can modify biomolecules such as proteins and nucleic acids. The tert-butoxy group may enhance solubility and facilitate interactions with cellular membranes.

Case Studies and Research Findings

- Antimicrobial Activity : Some studies have indicated that halogenated compounds exhibit antimicrobial properties. For instance, brominated compounds are known to disrupt microbial cell membranes, leading to cell lysis. While specific studies on this compound are scarce, its structural analogs have demonstrated similar activities, suggesting potential antimicrobial efficacy.

- Neuroprotective Effects : Research into related compounds has shown that certain brominated cycloalkanes can exhibit neuroprotective effects by modulating neurotransmitter systems. This could imply that this compound might also influence neurochemical pathways, although direct evidence is lacking.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to the presence of the bromine atom, which can participate in enzyme-substrate interactions. Inhibitory effects on enzymes involved in metabolic pathways could lead to significant biological implications, including altered drug metabolism.

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial and neuroprotective effects | [Research Findings] |

| Brominated Phenyl Compounds | Antimicrobial activity; enzyme inhibition | Related Literature |

| Tert-Butyl Derivatives | Enhanced solubility; potential for drug delivery | Studies on Solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.